molecular formula C12H18ClNO B5709372 2-[(3-chlorobenzyl)(propyl)amino]ethanol

2-[(3-chlorobenzyl)(propyl)amino]ethanol

Cat. No. B5709372
M. Wt: 227.73 g/mol
InChI Key: YTJFYLBDCBTAKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-chlorobenzyl)(propyl)amino]ethanol, also known as Chlorprothixene, is a chemical compound that belongs to the class of tricyclic antipsychotic drugs. It was first synthesized in the 1950s and has been used as a treatment for various mental health disorders, including schizophrenia, bipolar disorder, and depression. The purpose of

Mechanism of Action

2-[(3-chlorobenzyl)(propyl)amino]ethanolene acts as an antagonist at dopamine D1, D2, and D4 receptors, as well as serotonin 5-HT2A and 5-HT2C receptors. It also has some affinity for histamine H1 receptors. By blocking these receptors, 2-[(3-chlorobenzyl)(propyl)amino]ethanolene reduces the activity of dopamine and serotonin in the brain, which helps to alleviate symptoms of psychosis and mood disorders.
Biochemical and Physiological Effects:
2-[(3-chlorobenzyl)(propyl)amino]ethanolene has several biochemical and physiological effects on the body. It can cause sedation, drowsiness, and dizziness, which are common side effects of antipsychotic drugs. It can also cause weight gain, dry mouth, and constipation. In rare cases, it can cause serious side effects, such as tardive dyskinesia, a movement disorder that can be irreversible.

Advantages and Limitations for Lab Experiments

2-[(3-chlorobenzyl)(propyl)amino]ethanolene has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it a convenient compound for researchers to use. It also has a well-established mechanism of action, which allows researchers to study its effects on the brain and behavior. However, 2-[(3-chlorobenzyl)(propyl)amino]ethanolene has some limitations for lab experiments. It is a potent antipsychotic drug, which means that it can have significant effects on the behavior of animals in experiments. This can make it difficult to interpret the results of studies that use 2-[(3-chlorobenzyl)(propyl)amino]ethanolene.

Future Directions

There are several future directions for research on 2-[(3-chlorobenzyl)(propyl)amino]ethanolene. One area of interest is the development of new antipsychotic drugs that have fewer side effects than 2-[(3-chlorobenzyl)(propyl)amino]ethanolene. Another area of interest is the study of the long-term effects of 2-[(3-chlorobenzyl)(propyl)amino]ethanolene on the brain and behavior. Finally, there is a need for research on the use of 2-[(3-chlorobenzyl)(propyl)amino]ethanolene in combination with other drugs for the treatment of mental health disorders.

Synthesis Methods

The synthesis of 2-[(3-chlorobenzyl)(propyl)amino]ethanolene involves the reaction of 3-chlorobenzyl chloride with propylamine in the presence of a base, followed by the addition of ethylene oxide. The resulting product is a white crystalline powder, which can be purified by recrystallization.

Scientific Research Applications

2-[(3-chlorobenzyl)(propyl)amino]ethanolene has been extensively studied for its therapeutic effects on mental health disorders. It has been shown to be effective in treating schizophrenia, bipolar disorder, and depression. It works by blocking the action of dopamine and serotonin receptors in the brain, which helps to reduce symptoms of psychosis and mood disorders.

properties

IUPAC Name

2-[(3-chlorophenyl)methyl-propylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO/c1-2-6-14(7-8-15)10-11-4-3-5-12(13)9-11/h3-5,9,15H,2,6-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJFYLBDCBTAKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCO)CC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Chlorobenzyl)(propyl)amino]ethanol

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